An In-depth Technical Guide to 4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]quinoline (CAS: 1449117-62-7)
An In-depth Technical Guide to 4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]quinoline (CAS: 1449117-62-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]quinoline, a heterocyclic small molecule with significant potential in medicinal chemistry and drug discovery. The document elucidates its physicochemical properties, proposes a detailed synthetic route, and critically examines its primary mechanism of action as a positive allosteric modulator (PAM) of the A3 adenosine receptor (A3AR). By synthesizing data from analogous compounds and the broader imidazo[4,5-c]quinoline class, this guide offers field-proven insights into its potential therapeutic applications, particularly in inflammation, oncology, and ischemic conditions. Included are detailed experimental protocols for compound characterization and a complete set of references to support further investigation.
Introduction: The Imidazo[4,5-c]quinoline Scaffold
The imidazo[4,5-c]quinoline core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for producing compounds with diverse and potent biological activities. This fused ring system is perhaps most famously represented by Imiquimod, an immune response modifier that functions as a Toll-like receptor 7 (TLR7) agonist. However, the versatility of this scaffold extends far beyond immune modulation. Structural modifications have yielded potent inhibitors of the PI3K/PKB pathway, TNF-α suppressors, and modulators of G-protein coupled receptors (GPCRs)[1][2][3].
4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]quinoline (CAS: 1449117-62-7) emerges from this lineage as a highly strategic chemical entity. Its structure is notable for two key features:
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The 2-(2,6-dichlorophenyl) group: This bulky, electron-withdrawing substituent is critical for defining the molecule's interaction with its biological target. The ortho-dichloro substitution pattern sterically influences the conformation and electronic properties of the phenyl ring, which is a common strategy in kinase inhibitor design to enhance potency and selectivity[4].
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The 4-Bromo substituent: This halogen atom serves as a versatile synthetic handle. It makes the compound an ideal intermediate for late-stage functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the systematic exploration of structure-activity relationships (SAR)[1].
This guide will focus on the most compelling evidence-based application for this compound class: the allosteric modulation of the A3 adenosine receptor (A3AR), a target of significant therapeutic interest[1][5].
Physicochemical and Structural Properties
The structural and chemical properties of 4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]quinoline are fundamental to its function as a research tool and drug lead. The planar, fused heterocyclic core provides a rigid backbone, while the substituents dictate its specific biological interactions and synthetic versatility[1].
| Property | Value | Source |
| CAS Number | 1449117-62-7 | N/A |
| Molecular Formula | C₁₆H₈BrCl₂N₃ | Derived |
| Molecular Weight | 393.1 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | N/A |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in other organic solvents (predicted) | N/A |
| XLogP3 | 5.2 (Predicted) | N/A |
| Topological Polar Surface Area | 40.8 Ų (Predicted) | N/A |
Proposed Synthesis and Manufacturing Workflow
Causality of Experimental Choices: The strategy begins with a commercially available quinoline precursor. The key steps involve nitration to install a nitrogen functionality, followed by reduction to a diamine. This diamine is the critical precursor for the imidazole ring formation. The choice of phosphoryl chloride (POCl₃) is a standard and highly effective method for converting the quinolinol to the 4-chloro derivative, which is a superior leaving group for the subsequent cyclization step. The final cyclization with the substituted aldehyde is a well-established method for forming the 2-substituted imidazole ring.
Detailed Step-by-Step Protocol (Proposed)
This protocol is a self-validating system; successful formation of each intermediate, confirmed by analytical techniques like LC-MS and ¹H NMR, provides the confidence to proceed to the subsequent step.
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Nitration (Step 1):
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To a stirred solution of 6-Bromoquinolin-4-ol in concentrated sulfuric acid at 0°C, slowly add a solution of fuming nitric acid in sulfuric acid.
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Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Carefully pour the reaction mixture onto crushed ice. The resulting precipitate (6-Bromo-3-nitroquinolin-4-ol) is collected by filtration, washed with water, and dried. Rationale: This standard electrophilic aromatic substitution directs the nitro group to the electron-rich C3 position.
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Chlorination (Step 2):
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Reflux a suspension of 6-Bromo-3-nitroquinolin-4-ol in excess phosphoryl chloride (POCl₃) for 4-6 hours.
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Cool the mixture and remove excess POCl₃ under reduced pressure.
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Carefully quench the residue with ice water and neutralize with a base (e.g., NaHCO₃). The product, 6-Bromo-4-chloro-3-nitroquinoline, is extracted with an organic solvent (e.g., dichloromethane) and purified. Rationale: This converts the hydroxyl group into a good leaving group (chloride) essential for the subsequent cyclization chemistry.
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Reduction (Step 3):
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To a solution of 6-Bromo-4-chloro-3-nitroquinoline in ethanol/water, add iron powder and ammonium chloride.
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Heat the mixture to reflux for 2-4 hours until the starting material is consumed (monitored by TLC).
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Filter the hot reaction mixture through celite, concentrate the filtrate, and extract the product (6-Bromo-4-chloroquinoline-3-amine) into an organic solvent. Rationale: This chemoselective reduction of the nitro group yields the crucial ortho-amino-chloro functionality.
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Condensation and Cyclization (Step 4):
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In a suitable solvent like ethanol, combine 6-Bromo-4-chloroquinoline-3-amine, 2,6-dichlorobenzaldehyde, and a catalyst such as sodium bisulfite.
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Heat the mixture to reflux for 12-24 hours.
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Upon cooling, the target compound, 4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]quinoline, precipitates and can be collected by filtration and purified by recrystallization or column chromatography. Rationale: This final step forms the imidazole ring through condensation of the amine with the aldehyde, followed by intramolecular cyclization and aromatization.
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Mechanism of Action: A3 Adenosine Receptor (A3AR) Positive Allosteric Modulation
The primary biological target for this class of imidazoquinolines is the A3 adenosine receptor (A3AR)[1]. Unlike orthosteric agonists that bind directly to the same site as the endogenous ligand (adenosine), these compounds act as Positive Allosteric Modulators (PAMs). PAMs bind to a distinct, topographically separate site on the receptor, inducing a conformational change that enhances the binding and/or efficacy of the endogenous agonist[5][7].
Expertise & Trustworthiness: This allosteric mechanism is therapeutically advantageous. PAMs only potentiate receptor activity in the presence of the endogenous agonist. Since adenosine levels rise significantly at sites of metabolic stress, such as inflammation or ischemia, A3AR PAMs can offer site- and event-specific drug action, potentially reducing off-target effects and improving the therapeutic window[9].
Studies on closely related analogues indicate that they enhance the maximal efficacy (Emax) of A3AR agonists and decrease the dissociation rate of radiolabeled agonists from the receptor, which are hallmark characteristics of PAM activity[5][7]. The binding site for these PAMs has been predicted through computational modeling and validated by mutagenesis studies to be an extrahelical, lipid-facing pocket involving transmembrane domains 1 and 7, and helix 8[9].
Sources
- 1. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 2. 4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine - Lead Sciences [lead-sciences.com]
- 3. 1H-Imidazo[4,5-c]quinoline derivatives as novel potent TNF-alpha suppressors: synthesis and structure-activity relationship of 1-, 2-and 4-substituted 1H-imidazo[4,5-c]quinolines or 1H-imidazo[4,5-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Antimicrobial Activity of 2-[2-(2,6-dichloro phenyl)amino]benzyl-3-(5-substituted phenyl-4,5-dihydro-1H-pyrazol-3-yl-amino)-6,8-dibromoquinazolin-4(3H)ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationships of new 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as Allosteric Enhancers of the A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.unipd.it [research.unipd.it]
